Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide structure
937046-96-3 structure
Nome del prodotto:N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
Numero CAS:937046-96-3
MF:C10H13N3O2
MW:207.229121923447
MDL:MFCD12068393
CID:844613
PubChem ID:50999066

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate
    • Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate
    • tert-butyl N-(2-cyanopyrrol-1-yl)carbamate
    • 1-N-Boc-Amino-2-cyanopyrrole
    • N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
    • SXUSNFHKHIJDRN-UHFFFAOYSA-N
    • PB23986
    • FCH1629140
    • TZ000838
    • AB0027760
    • AX8224459
    • ST24025791
    • W9633
    • tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate
    • 2-Cyano-pyrrol-1-yl-car
    • 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)
    • NS00006411
    • MFCD12068393
    • AKOS015919803
    • SCHEMBL66516
    • DB-371829
    • CS-0037682
    • 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester
    • 1-(Boc-amino)-2-cyanopyrrole
    • DTXSID00679391
    • 1-(Boc-amino)-2-pyrrolecarbonitrile
    • EC 810-524-9
    • tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate
    • EN300-120186
    • (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester
    • 937046-96-3
    • AS-35837
    • SY020951
    • (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER
    • MDL: MFCD12068393
    • Inchi: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)
    • Chiave InChI: SXUSNFHKHIJDRN-UHFFFAOYSA-N
    • Sorrisi: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1

Proprietà calcolate

  • Massa esatta: 207.10100
  • Massa monoisotopica: 207.100776666g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 287
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 67
  • XLogP3: 2.3

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.12
  • PSA: 67.05000
  • LogP: 1.91138

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P280;P305+P351+P338
  • Condizioni di conservazione:Room temperature

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
AstaTech
51549-5/G
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937046-96-3 97%
5/G
$350 2022-06-02
Enamine
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937046-96-3 95%
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Enamine
EN300-120186-0.1g
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Enamine
EN300-120186-10.0g
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937046-96-3 95%
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JH831-200mg
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-96-3 97%
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109.0CNY 2021-07-14

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  0 °C
Riferimento
Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Zheng, Jun; Cao, Guo-rui, Huaxue Shiji, 2020, 42(5), 608-611

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  -7 °C; 1 h, 0 °C
1.2 Reagents: Dimethylformamide ;  1 h, 5 °C
Riferimento
Preparation of pyrrolotriazine derivatives as Btk inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ;  rt → 0 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  45 min, < 5 °C; 5 °C → rt
Riferimento
Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  < 5 °C; 1 h, 0 °C
Riferimento
Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
Riferimento
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir
Roy, Sarabindu; Yadaw, Ajay; Roy, Subho; Sirasani, Gopal; Gangu, Aravind; et al, Organic Process Research & Development, 2022, 26(1), 82-90

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  0 °C; 20 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  30 min, < 5 °C; 30 min, 0 °C
Riferimento
Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP)
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  rt → 0 °C; < 5 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  < 5 °C; 45 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  cooled
Riferimento
Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  < 5 °C; 1 h, 0 °C
Riferimento
Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Dimethylformamide ,  Acetonitrile ;  0 °C
Riferimento
Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor
Collin, Marie-Pierre ; Lobell, Mario; Huebsch, Walter; Brohm, Dirk; Schirok, Hartmut; et al, ChemMedChem, 2018, 13(5), 437-445

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Riferimento
Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant
, China, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ;  0 °C; 1 h, -5 °C
1.2 1 h, -5 °C; 2 h, -5 °C
1.3 Reagents: Water ;  1 h, -5 °C; 2 h, 0.09 MPa, 30 °C
Riferimento
Green preparation of remdesivir intermediate
, China, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  rt → 0 °C; < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  < 5 °C; 45 min, 0 °C; 0 °C → rt
Riferimento
Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.3 Reagents: Water
Riferimento
N-heterocycle-containing derivative and its pharmaceutical application
, China, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
Riferimento
Preparation of CDK kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  0 °C; 30 min, 0 °C; 45 min, 0 °C
1.2 Solvents: Dimethylformamide ;  45 min, 0 °C; 0 °C → 25 °C
Riferimento
FGFR inhibitor and medical application thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione
Riferimento
Piperidine derivatives as jak3 inhibitors
, United States, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C
Riferimento
Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  2.5 h, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium bicarbonate Solvents: Water ;  < 25 °C
1.3 Solvents: Dimethylformamide ,  Water ;  2 h, 22 °C
Riferimento
Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Solvents: Dimethylformamide ,  Acetonitrile ;  < 5 °C; 45 min, < 5 °C; 30 min, < 5 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium carbonate Solvents: Water
Riferimento
Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine
, China, , ,

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
A848413
Purezza:99%
Quantità:100g
Prezzo ($):250.0